3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

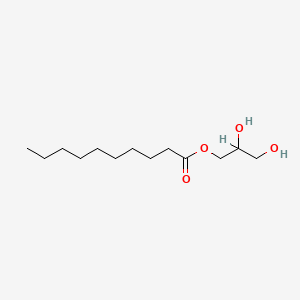

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride, also known as S-(2-Aminopropyl)-3,3'-dithiodipropionic acid dihydrochloride (DTDPA-HCl), is a dithiodipropionic acid derivative which has been widely used in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 463.14 g/mol and a melting point of 149-152 °C. DTDPA-HCl has been used in a variety of applications due to its ability to act as a chelating agent, a reducing agent, and an electron-transfer mediator.

Aplicaciones Científicas De Investigación

Use in Cell Culture Media

DL-Cystine Dihydrochloride is used as a component in cell culture media .

Method of Application

It is added to the media to provide necessary nutrients for the cells. The exact concentration can vary depending on the specific requirements of the cells being cultured .

Results or Outcomes

The addition of DL-Cystine Dihydrochloride to the media helps in the growth and proliferation of cells in the culture .

Use in Protein Synthesis

DL-Cystine Dihydrochloride is used in protein synthesis as it is a source of the amino acid cystine .

Method of Application

In protein synthesis, DL-Cystine Dihydrochloride is incorporated into the growing peptide chain during the translation process .

Results or Outcomes

The incorporation of DL-Cystine Dihydrochloride into proteins allows for the formation of disulfide bonds, which are crucial for the structural stability of many proteins .

Use in Commercial Biomanufacture of Therapeutic Recombinant Proteins and Monoclonal Antibodies

Non-animal sourced L-cystine, which can be derived from DL-Cystine Dihydrochloride, is used as a cell culture media component for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies .

Method of Application

DL-Cystine Dihydrochloride is added to the cell culture media, providing the necessary nutrients for the cells to grow and produce the desired proteins or antibodies .

Results or Outcomes

The use of DL-Cystine Dihydrochloride in cell culture media has been shown to enhance the production of therapeutic recombinant proteins and monoclonal antibodies .

Use in Photochemical Vascular Injury

DL-Cystine Dihydrochloride is used in photochemical vascular injury .

Method of Application

The exact method of application can vary, but it generally involves the use of DL-Cystine Dihydrochloride along with other components .

Results or Outcomes

The use of DL-Cystine Dihydrochloride in this context can lead to vascular injury, which is often used in research to study the body’s response to such injuries .

Use in the Preparation of DL-4-carboxy-3-formyl-2,2,-dimethylthiazolidine

DL-Cystine Dihydrochloride can be used in the preparation of DL-4-carboxy-3-formyl-2,2,-dimethylthiazolidine .

Method of Application

The exact method of application can vary, but it generally involves a series of chemical reactions .

Results or Outcomes

The result of this application is the production of DL-4-carboxy-3-formyl-2,2,-dimethylthiazolidine .

Propiedades

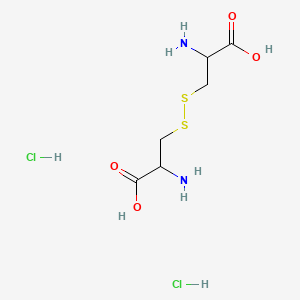

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZUQPEIHGQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

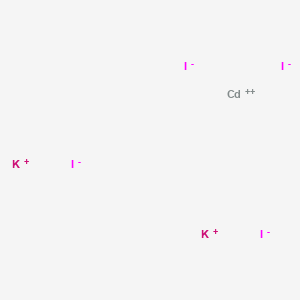

Molecular Formula |

C6H14Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920449 |

Source

|

| Record name | Cystine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride | |

CAS RN |

90350-38-2 |

Source

|

| Record name | Cystine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.